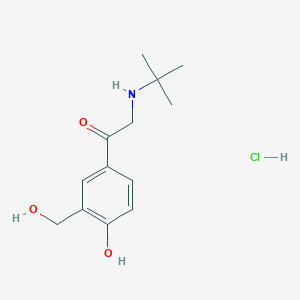

Chlorhydrate de Salbutamol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Salbutamon Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of beta-2 adrenergic receptor agonists.

Biology: Research on its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensive studies on its efficacy and safety in treating respiratory conditions.

Industry: Used in the development of inhalation devices and formulations for respiratory therapies

Mécanisme D'action

Target of Action

Salbutamol Hydrochloride, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Salbutamol is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol interacts with its targets, the beta-2 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle . This interaction and the resulting changes help in alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the conversion of ATP to cAMP is initiated . This signaling cascade ends with the inhibition of myosin phosphorylation and a decrease in the intracellular concentration of calcium ions . Both myosin phosphorylation and calcium ions are necessary for muscle contractions . Therefore, their inhibition leads to the relaxation of the bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetic properties of Salbutamol, including its absorption, distribution, metabolism, and elimination (ADME), are diverse and depend on the route of administration . Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . These properties impact the bioavailability of the drug and consequently, its efficacy and adverse effects .

Result of Action

The primary molecular and cellular effect of Salbutamol’s action is the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the bronchial air passages . This effect helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, exposure to risk factors such as airborne environmental exposures (tobacco smoke, pollutants, and ozone), and viral respiratory infections can contribute to the risk of diseases like asthma . These factors can potentially affect the individual’s response to Salbutamol.

Analyse Biochimique

Biochemical Properties

Salbutamon Hydrochloride interacts with β2-adrenergic receptors located primarily in the lungs . It has a higher specificity for pulmonary β2 receptors versus β1-adrenergic receptors located in the heart . The R-isomer of Salbutamon Hydrochloride has 150 times greater affinity for the β2-receptor than the S-isomer .

Cellular Effects

Salbutamon Hydrochloride exerts its effects on various types of cells, primarily the smooth muscle cells in the airways. It causes relaxation of these cells, leading to bronchodilation . This helps alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and chronic obstructive pulmonary disease .

Molecular Mechanism

The molecular mechanism of action of Salbutamon Hydrochloride involves its binding to β2-adrenergic receptors. This binding triggers a cascade of biochemical events leading to the relaxation of airway smooth muscle . It is also known to inhibit the release of mediators of immediate hypersensitivity reactions from cells, especially from mast cells .

Temporal Effects in Laboratory Settings

The onset of action of Salbutamon Hydrochloride is less than 15 minutes when inhaled, and less than 30 minutes when taken as a pill . Its effects last for 3-6 hours when inhaled, and up to 8 hours when taken as a pill

Dosage Effects in Animal Models

The effects of Salbutamon Hydrochloride vary with different dosages in animal models. For instance, in horses with equine asthma, it is recommended to use 500 mcg of Salbutamon Hydrochloride every 2 hours as needed

Metabolic Pathways

Salbutamon Hydrochloride is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . It may also be metabolized by oxidative deamination and/or conjugation with glucuronide .

Transport and Distribution

It is known that it is excreted in the urine as free drug and as the metabolite .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the β2-adrenergic receptors are located .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Salbutamon Hydrochloride can be synthesized through various methods. One common route involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate, which is subsequently brominated to form a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone, which is finally converted to the free base .

Industrial Production Methods

Industrial production of Salbutamon Hydrochloride typically involves large-scale synthesis using similar chemical reactions as described above, but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Salbutamon Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products

The major products formed from these reactions include various derivatives of Salbutamon Hydrochloride, such as its quinones, alcohols, and substituted analogs .

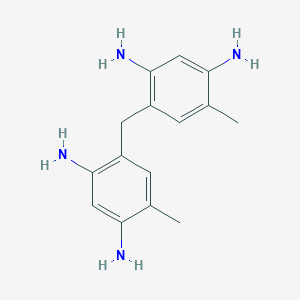

Comparaison Avec Des Composés Similaires

Similar Compounds

Fenoterol: Another beta-2 adrenergic receptor agonist used for similar indications.

Terbutaline: A bronchodilator with a similar mechanism of action.

Clenbuterol: A beta-2 agonist with structural similarities to Salbutamon Hydrochloride

Uniqueness

Salbutamon Hydrochloride is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes cardiac side effects compared to less selective beta agonists. Additionally, its rapid onset of action and availability in various formulations make it a versatile and widely used medication .

Propriétés

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSQQUAGFEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608457 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41489-89-8 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol Hydrochloride EP Impurity J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)